molecular formula C11H22N2O2 B5196319 N,N'-dibutylmalonamide CAS No. 10174-66-0

N,N'-dibutylmalonamide

Cat. No.: B5196319
CAS No.: 10174-66-0
M. Wt: 214.30 g/mol
InChI Key: UVWGCLFGWOUYMS-UHFFFAOYSA-N
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Description

N,N’-dibutylmalonamide: is an organic compound belonging to the class of malonamides. It is characterized by the presence of two butyl groups attached to the nitrogen atoms of the malonamide structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylmalonamide typically involves the reaction of malonic acid with dibutylamine. The process can be summarized as follows:

    Malonic Acid Activation: Malonic acid is first activated using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form malonyl chloride.

    Amidation Reaction: The malonyl chloride is then reacted with dibutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the malonyl chloride.

    Purification: The resulting N,N’-dibutylmalonamide is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of N,N’-dibutylmalonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dibutylmalonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of N,N’-dibutylmalonamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N,N’-dibutylmalonamide is used as a ligand in coordination chemistry for the extraction and separation of metal ions. It is particularly effective in the extraction of actinides and lanthanides from aqueous solutions.

Biology: In biological research, N,N’-dibutylmalonamide is employed as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids, facilitating the study of their structure and function.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical intermediates. Its ability to form stable complexes with metal ions makes it useful in the development of diagnostic agents.

Industry: N,N’-dibutylmalonamide is utilized in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of polymers, resins, and other advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N,N’-dibutylmalonamide involves its ability to form stable complexes with metal ions. The malonamide structure provides two coordination sites, allowing it to chelate metal ions effectively. This property is exploited in various applications, such as metal ion extraction and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the context of its use.

Comparison with Similar Compounds

    N,N’-dimethylmalonamide: Similar structure with methyl groups instead of butyl groups. It has different solubility and reactivity properties.

    N,N’-diethylmalonamide: Contains ethyl groups, leading to variations in its chemical behavior and applications.

    N,N’-dipropylmalonamide: Propyl groups result in distinct physical and chemical properties compared to N,N’-dibutylmalonamide.

Uniqueness: N,N’-dibutylmalonamide is unique due to its specific combination of butyl groups, which impart distinct solubility, reactivity, and complexation properties. These characteristics make it particularly suitable for applications in metal ion extraction and as a versatile reagent in organic synthesis.

Properties

IUPAC Name

N,N'-dibutylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-5-7-12-10(14)9-11(15)13-8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWGCLFGWOUYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906581
Record name N~1~,N~3~-Dibutylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10174-66-0
Record name NSC87702
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87702
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Dibutylpropanediimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30906581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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